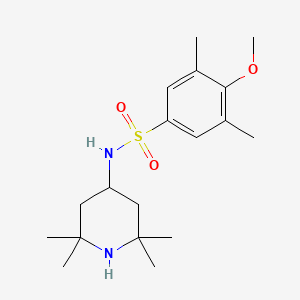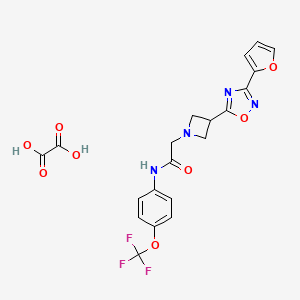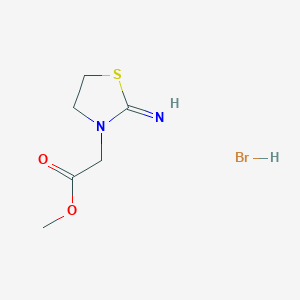![molecular formula C11H14F3NO B2911927 N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine CAS No. 1095128-13-4](/img/structure/B2911927.png)
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine, commonly known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. TFMPP has been used as a research chemical for its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFMPP are largely mediated by its interaction with the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to its potential antidepressant and anxiolytic effects. However, TFMPP has also been found to have some negative effects, such as inducing hyperthermia and causing vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFMPP in lab experiments is its ability to selectively target the 5-HT2A and 5-HT2C receptors, providing researchers with a tool to study the role of these receptors in various neurological processes. However, TFMPP also has some limitations, including its potential to induce unwanted side effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of TFMPP. One potential area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could provide more targeted therapeutic effects. Another area of research is the investigation of the potential interactions between TFMPP and other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to better understand the long-term effects of TFMPP on neuronal function and behavior.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its ability to selectively target the 5-HT2A and 5-HT2C receptors makes it a valuable tool for researchers studying the role of these receptors in various neurological processes. However, further research is needed to fully understand the potential therapeutic benefits and limitations of TFMPP, as well as its long-term effects on neuronal function and behavior.
Métodos De Síntesis
The synthesis of TFMPP involves the reaction of 2-(2,2,2-trifluoroethoxy)benzyl chloride with ethanamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-5-3-4-6-10(9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKAURCZKGSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)
